

MPX-007: A Technical Guide to a Selective GluN2A Negative Allosteric Modulator

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Compound of Interest

Compound Name: MPX-007
Cat. No.: B15576688

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Introduction

MPX-007 is a potent and selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit.[1][2] As the most prevalent GluN2 subunit in the adult mammalian central nervous system, GluN2A is implicated in numerous neurological and psychiatric conditions, making it a significant therapeutic target.[1][3][4] **MPX-007**, a novel pyrazine-containing compound, represents a significant advancement over earlier GluN2A-selective NAMs, such as TCN-201, by offering improved potency, solubility, and physicochemical properties.[2][5] This technical guide provides a comprehensive overview of **MPX-007**, detailing its quantitative pharmacology, mechanism of action, relevant signaling pathways, and the experimental methodologies used in its characterization.

Core Pharmacological Data

The inhibitory activity and selectivity of **MPX-007** have been extensively evaluated in various in vitro systems. The data consistently demonstrates its high potency for GluN2A-containing receptors with minimal activity at other GluN2 subunits.

Quantitative Analysis of In Vitro Potency and Selectivity

The following tables summarize the key quantitative data for **MPX-007** and related compounds.

Table 1: Potency of **MPX-007** and Comparators on GluN2A in Recombinant Systems

Compound	Assay System	Target	IC50	Reference
MPX-007	HEK Cells (Ca2+/Fluorescence)	GluN2A	27 nM	[2] [5]
MPX-007	Xenopus Oocytes (Electrophysiology)	GluN2A	143 ± 10 nM	[2] [5]
MPX-004	HEK Cells (Ca2+/Fluorescence)	GluN2A	79 nM	[5]
MPX-004	Xenopus Oocytes (Electrophysiology)	GluN2A	198 ± 17 nM	[5]
TCN-201	HEK Cells (Ca2+/Fluorescence)	GluN2A	Incomplete Inhibition	[5]

Table 2: Selectivity of **MPX-007** for GluN2A over other NMDA Receptor Subunits

Compound	Selectivity (Fold vs. GluN2A)	GluN2B	GluN2C	GluN2D	Reference
MPX-007	>70-fold (estimated)	Weak inhibition (~30% at 10 μM)	Weak to no inhibition at 10 μM	Weak to no inhibition at 10 μM	[2] [5]
MPX-004	>150-fold (estimated)	>30 μM	>30 μM	>30 μM	[2] [5]

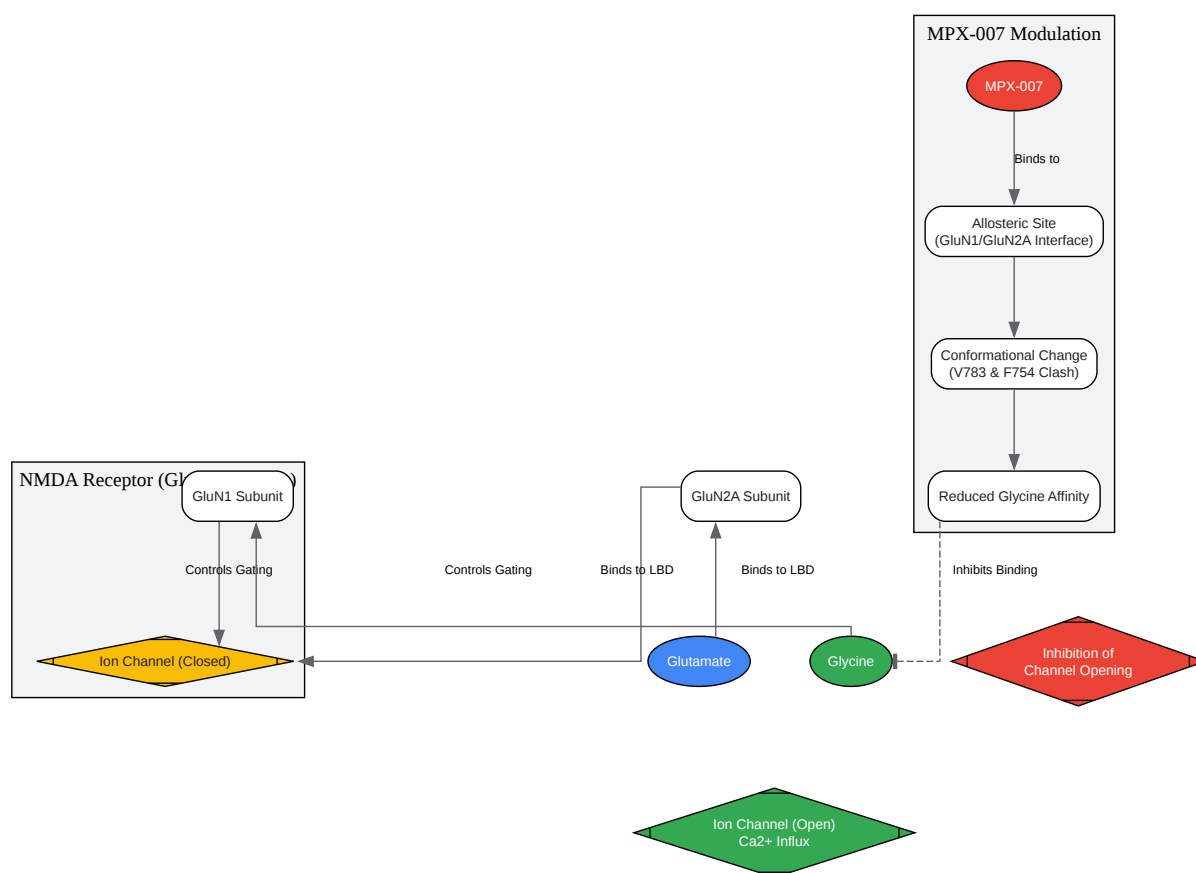
Table 3: Physicochemical and ADME Properties

Compound	Property	Value	Reference
MPX-007	Aqueous Solubility (pH 7.4)	120 μ M	[2]
MPX-004	Aqueous Solubility (pH 7.4)	>150 μ M	[2]
TCN-201	Aqueous Solubility (pH 7.4)	<1 μ M	[2]

Mechanism of Action

MPX-007 functions as a negative allosteric modulator of the NMDA receptor.[2][6] Its proposed binding site is at the interface of the ligand-binding domains (LBDs) of the GluN1 and GluN2A subunits.[2][6][7] This allosteric modulation reduces the affinity of the GluN1 subunit for its co-agonist, glycine, thereby inhibiting receptor activation.[2][6] A key feature of **MPX-007** is its ability to potently inhibit GluN2A activity even in the presence of high physiological concentrations of glycine.[2][8]

Structural studies suggest that the binding of NAMs like **MPX-007** displaces Valine 783 (V783) on the GluN2A subunit.[1][8] This displacement leads to a steric clash with Phenylalanine 754 (F754) on the GluN1 subunit, which destabilizes the agonist-bound conformation of the LBD heterodimer.[1][8] This ultimately favors the apo-state of the GluN1 LBD, reducing glycine affinity and subsequent receptor activation.[1]



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Caption: Signaling pathway of **MPX-007** action on the GluN2A-containing NMDA receptor.

Experimental Protocols

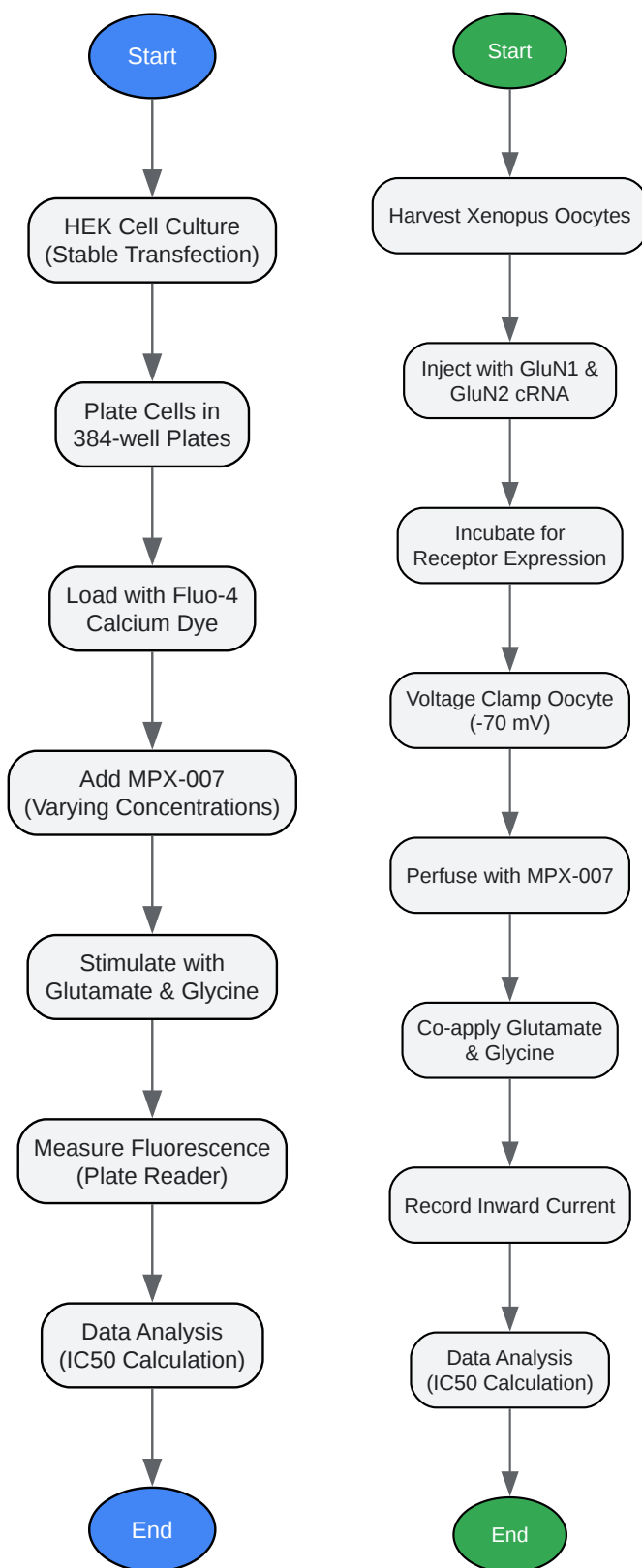
The characterization of **MPX-007** involved several key experimental procedures to determine its potency and selectivity.

HEK Cell Calcium Influx Assay

This assay was employed to determine the IC50 values of **MPX-007** against different GluN2 subunits expressed in a controlled cellular environment.[\[2\]](#)

Methodology:

- **Cell Culture and Transfection:** Human Embryonic Kidney (HEK) cells were stably transfected to express human GluN1 and either GluN2A, GluN2B, or GluN2D subunits.[\[2\]](#)
- **Assay Preparation:** Cells were plated in 384-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4).[\[2\]](#)
- **Compound Application:** **MPX-007** was added at a range of concentrations to the cell plates.[\[2\]](#)
- **Receptor Stimulation:** Cells were stimulated with a mixture of glutamate and glycine (e.g., 3 μ M each) to activate the NMDA receptors.[\[2\]](#)[\[5\]](#)
- **Data Acquisition:** Changes in intracellular calcium concentration were measured as changes in fluorescence intensity using a fluorescence plate reader.[\[2\]](#)
- **Data Analysis:** The concentration-response curves for the inhibition of the calcium response were fitted to the Hill equation to determine the IC50 values.[\[2\]](#)[\[5\]](#)



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References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Progresses in GluN2A-containing NMDA Receptors and their Selective Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MPX-004 and MPX-007: New Pharmacological Tools to Study the Physiology of NMDA Receptors Containing the GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. GluN2A-Selective NMDA Receptor Antagonists: Mimicking the U-Shaped Bioactive Conformation of TCN-201 by a [2.2]Paracyclophane System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis for negative allosteric modulation of GluN2A-containing NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
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